Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
Description
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
propan-2-yl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-6(2)14-7(12)10-4-9(3,5-10)15-8(13)11-10/h6H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
GDEJDSKBPBFHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C12CC(C1)(OC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Construction of the 3-Oxabicyclo[3.1.1]heptane Core
A common approach to synthesize the bicyclic core is through acid-mediated isomerization of spirocyclic oxetanyl methanols. Ullah et al. (2025) describe a mild catalytic method using pyridinium chloride to convert (2-oxaspiro[3.3]heptan-6-yl)methanols into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which serve as saturated isosteres of meta-substituted phenyl rings. This reaction proceeds under mild conditions and offers good control over stereochemistry:
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | (2-oxaspiro[3.3]heptan-6-yl)methanol + catalytic pyridinium chloride | Acid-mediated isomerization to bicyclic core | Moderate to high (varies by substrate) |
This method is advantageous for medicinal chemistry applications due to improved physicochemical properties such as permeability and metabolic stability.
Functionalization with Isopropyl Ester and Methyl Substituents
The final step involves esterification and methylation to install the isopropyl ester and methyl group at the appropriate positions of the bicyclic scaffold. Esterification is typically carried out using isopropyl alcohol in the presence of acid catalysts or via activation of the carboxylic acid intermediate.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 3 | Carboxylic acid intermediate + isopropyl alcohol + acid catalyst | Formation of isopropyl ester | High (optimizable) |
| 4 | Methylation (e.g., using methyl iodide or dimethyl sulfate) | Introduction of methyl group at nitrogen or carbon | Controlled by stoichiometry |
Reaction Conditions and Optimization
The synthesis requires careful control of temperature, solvent, and reagent equivalents to maximize yield and stereoselectivity. Typical solvents include tetrahydrofuran and dichloromethane, with temperatures ranging from 0 °C to reflux depending on the step.
| Parameter | Typical Range/Choice | Effect on Reaction |
|---|---|---|
| Temperature | 0 °C to reflux | Controls rate and selectivity |
| Solvent | Tetrahydrofuran, dichloromethane | Solubility and reaction medium |
| Catalyst | Pyridinium chloride, Lewis acids | Promotes isomerization/cyclization |
| Reducing agent | Lithium aluminum hydride | Efficient nitrile reduction |
Summary of Key Research Findings
- The bicyclic core can be efficiently synthesized via acid-mediated isomerization of spirocyclic oxetanyl methanols, providing access to 3-oxabicyclo[3.1.1]heptane scaffolds under mild conditions with good yields and stereocontrol.
- Reduction of spirocyclic oxetanyl nitriles is a scalable and general method to introduce the nitrogen atom, forming azabicyclic intermediates critical for the target compound.
- Esterification and methylation steps are straightforward and can be optimized to achieve high yields of the final isopropyl ester derivative.
- The compound’s rigid bicyclic structure contributes to its potential biological activity by mimicking meta-substituted aromatic rings, which is valuable in drug design.
- Industrial scale-up would focus on optimizing catalyst loadings, solvent recycling, and reaction times to improve cost-effectiveness and sustainability.
Data Table: Representative Synthesis Route Summary
| Step | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic oxetanyl methanol | Pyridinium chloride, acid-mediated isomerization | 60-85 | Mild conditions, stereocontrolled |
| 2 | Azabicyclic amine intermediate | Lithium aluminum hydride reduction | 70-90 | Scalable, selective reduction |
| 3 | Carboxylic acid intermediate | Hydrolysis or oxidation steps | Variable | Precursor for esterification |
| 4 | Isopropyl ester final compound | Isopropyl alcohol, acid catalyst | 75-95 | Final esterification step |
| 5 | Methylated product (if required) | Methyl iodide or equivalent | 80-90 | Controlled methylation |
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug development and biochemical research.
Biological Activity
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C10H15NO4
- Molecular Weight : Approximately 213.23 g/mol
- IUPAC Name : this compound
The bicyclic structure of this compound contributes to its unique reactivity and interaction with biological systems, potentially allowing it to modulate enzyme activities and influence metabolic pathways .
Enzyme Interaction Studies
Preliminary studies indicate that this compound interacts with various enzymes, which may lead to inhibition or modification of their activity. The mechanism of action is likely due to the compound's ability to fit into enzyme active sites, affecting their function.
Antiproliferative Activity
Research has shown that compounds with similar bicyclic structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of azabicyclo structures have demonstrated cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines, among others .
| Cell Line | IC50 (μg/mL) | Sensitivity |
|---|---|---|
| K562 | 4–23 | Moderate |
| HeLa | 2–12 | High |
| Jurkat | 1–6 | Highest |
| MCF-7 | Not significant | Low |
This table summarizes the IC50 values observed in studies involving azabicyclo compounds, indicating varying levels of sensitivity across different cancer cell lines .
Case Studies and Research Findings
Several research articles have explored the biological activities of compounds related to this compound:
- Cytotoxicity Studies : A study on spiro-fused azabicyclo compounds found that certain derivatives exhibited significant antiproliferative activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .
- Mechanistic Insights : Research indicates that the azabicyclic framework can interact with opioid receptors and dopamine D3 receptors, suggesting potential applications in neuropharmacology and pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
